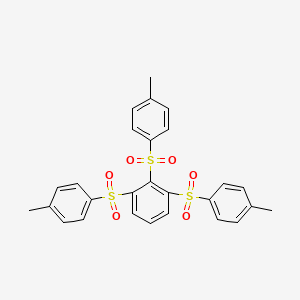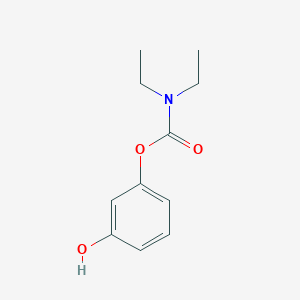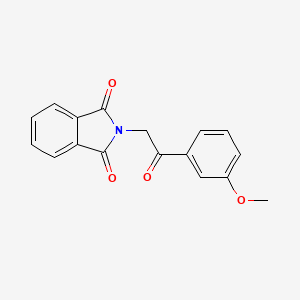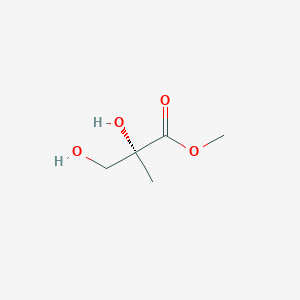![molecular formula C14H10N2O3S2 B12550163 5-[4-(Benzenesulfonyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione CAS No. 147411-11-8](/img/structure/B12550163.png)
5-[4-(Benzenesulfonyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Benzenesulfonyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione is a chemical compound that belongs to the class of 1,3,4-oxadiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Benzenesulfonyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione typically involves the reaction of 4-(benzenesulfonyl)benzoic acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction mixture is then heated to reflux, leading to the formation of the desired oxadiazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Benzenesulfonyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted oxadiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[4-(Benzenesulfonyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-1,3,4-oxadiazole-2-thiol
- 2-Mercapto-5-phenyl-1,3,4-oxadiazole
- 2-Phenyl-1,3,4-oxadiazoline-5-thione
Uniqueness
5-[4-(Benzenesulfonyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile for various applications compared to its analogs .
Properties
CAS No. |
147411-11-8 |
|---|---|
Molecular Formula |
C14H10N2O3S2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
5-[4-(benzenesulfonyl)phenyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C14H10N2O3S2/c17-21(18,11-4-2-1-3-5-11)12-8-6-10(7-9-12)13-15-16-14(20)19-13/h1-9H,(H,16,20) |
InChI Key |
GVPQMCICZKKUAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-](/img/structure/B12550080.png)
![Phenol, 2,2'-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis-](/img/structure/B12550086.png)


![1-(2,4-Dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B12550095.png)
![Benzonitrile, 4-[[(3-bromophenyl)methyl]-4H-1,2,4-triazol-4-ylamino]-](/img/structure/B12550101.png)
![Ethyl 2-{[3-(ethoxycarbonyl)phenyl]methanesulfonyl}benzoate](/img/structure/B12550104.png)

![2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine](/img/structure/B12550119.png)
![Di([1,1'-biphenyl]-4-yl)(dimethoxy)silane](/img/structure/B12550130.png)
![4-[2-(4-Methylphenyl)ethenyl]benzaldehyde](/img/structure/B12550138.png)

methanone](/img/structure/B12550145.png)

